tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Overview
Description
“tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by its IUPAC name "tert-butyl 6-methyl-2,6-diazaspiro [3.3]heptane-2-carboxylate" . The compound has a molecular weight of 212.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.It should be stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources I have access to.
Scientific Research Applications
Synthesis and Derivation for Novel Compounds
- Meyers et al. (2009) developed synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound provides a foundation for further selective derivation on its azetidine and cyclobutane rings, offering access to new chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Versatility in Medicinal Chemistry
- López et al. (2020) described the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to tert-butyl (S)-4-methyleneprolinate. This compound is a key element in the industrial synthesis of antiviral ledipasvir and represents a versatile starting material in medicinal chemistry (López et al., 2020).
Construction of Sterically Constrained Amino Acids
- Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids, due to their sterically constrained structure, are useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Application in Organic Synthesis and NMR Spectroscopy
- Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of the absolute configuration of related compounds, highlighting the role of such structures in detailed chemical analysis (Jakubowska et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .
Properties
IUPAC Name |
tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(6-12)13-4/h9,13H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAIEJDOGSDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153429 | |
Record name | 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824024-00-1 | |
Record name | 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824024-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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